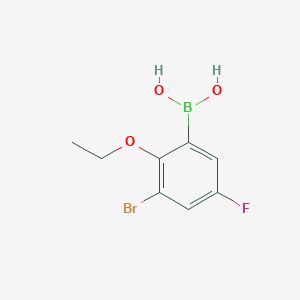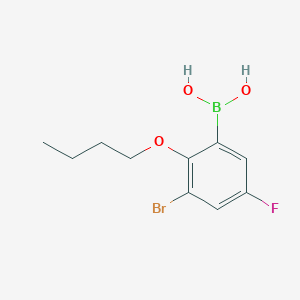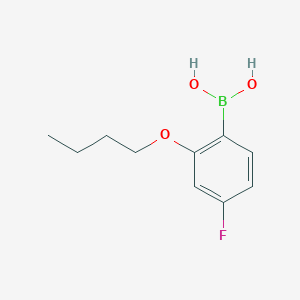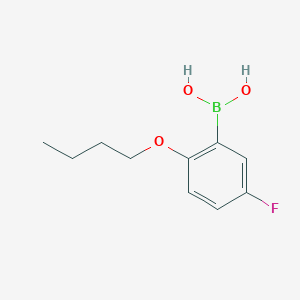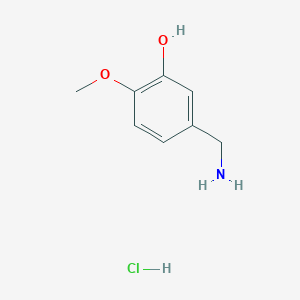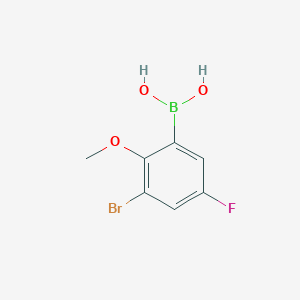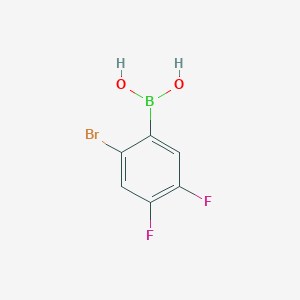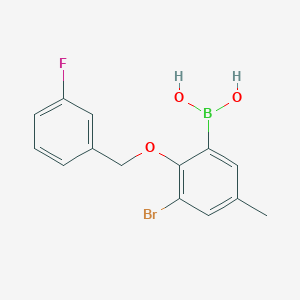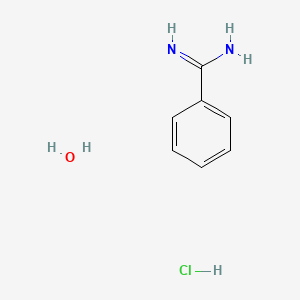
Benzamidinhydrochlorid-Hydrat
Übersicht
Beschreibung
Benzamidine hydrochloride hydrate is an organic compound commonly used as a reagent in scientific research. It is a derivative of benzamidine, a small molecule that is used to inhibit serine proteases, a type of enzyme found in many organisms. Benzamidine hydrochloride hydrate is often used in biochemical and physiological experiments to study the effects of serine protease inhibitors on the body.
Wissenschaftliche Forschungsanwendungen
Protease-Inhibition
Benzamidinhydrochlorid-Hydrat ist ein reversibler Inhibitor von Trypsin, trypsinähnlichen Enzymen und Serinproteasen . Es wird häufig in der Forschung verwendet, um den proteolytischen Abbau von Proteinen während der Extraktion und Reinigung zu verhindern .
Apoptoseforschung
Diese Verbindung ist auch ein Apoptose-Reagenz . Es kann in Apoptose-Studien verwendet werden, um die Mechanismen des programmierten Zelltods zu verstehen .
Western Blot-Analyse
This compound wurde in der Western Blot-Analyse verwendet . Diese Technik wird verwendet, um spezifische Proteine in einer Probe von Gewebshomogenat oder -extrakt zu detektieren .
Immunpräzipitation
Es wurde in der Immunpräzipitation verwendet , eine Methode, die die Reinigung eines Proteins aus einem Zellextrakt ermöglicht .
Reinigung von Hefe-Dynein
This compound wurde bei der Reinigung von Hefe-Dynein verwendet , ein Motorprotein, das sich in Zellen entlang von Mikrotubuli bewegt .
Herstellung von Bürstensaummembranvesikeln
Es wurde bei der Herstellung von Bürstensaummembranvesikeln verwendet . Diese Vesikel werden in Studien zum Membrantransport verwendet .
Verarbeitung von menschlicher Synovialflüssigkeit, Blut und Augenschlaf
Diese Verbindung wurde für die Verarbeitung von menschlicher Synovialflüssigkeit, Blut und Augenschlaf verwendet . Dies deutet auf seine Verwendung in verschiedenen biomedizinischen Forschungsanwendungen hin .
Organische Synthese
This compound wurde in einer „Eintopf“-Herstellung von Imidazolinen aus cyclischen Sulfaten von vicinalen Diolen verwendet . Dies zeigt seine Rolle in der organischen Synthese .
Wirkmechanismus
Target of Action
Benzamidine hydrochloride hydrate primarily targets trypsin, trypsin-like enzymes, and serine proteases . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
Benzamidine hydrochloride hydrate acts as a reversible inhibitor of its target enzymes
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of Benzamidine hydrochloride hydrate’s action is the inhibition of protease activity . This can lead to a decrease in protein digestion and modulation of cellular processes regulated by these enzymes. It’s also used as a proteolytic inhibitor in various laboratory procedures .
Action Environment
The action of Benzamidine hydrochloride hydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Benzamidine hydrochloride hydrate plays a crucial role in biochemical reactions by inhibiting serine proteases. It interacts with enzymes such as trypsin, thrombin, and plasmin, forming reversible complexes that prevent these enzymes from catalyzing the hydrolysis of peptide bonds . The nature of these interactions is primarily competitive inhibition, where benzamidine hydrochloride hydrate competes with the substrate for binding to the active site of the enzyme . This inhibition is essential in experiments where the preservation of protein integrity is critical.
Cellular Effects
Benzamidine hydrochloride hydrate affects various types of cells and cellular processes. It influences cell function by inhibiting proteolytic enzymes that play a role in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of key proteins, benzamidine hydrochloride hydrate helps maintain the stability of cellular processes and ensures accurate experimental results. Its impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, highlighting its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of benzamidine hydrochloride hydrate involves its binding interactions with serine proteases. The compound binds to the active site of these enzymes, forming a reversible complex that inhibits their catalytic activity . This inhibition is achieved through competitive binding, where benzamidine hydrochloride hydrate mimics the substrate and occupies the active site, preventing the enzyme from interacting with its natural substrate . This mechanism of action is crucial for its role as a protease inhibitor in various biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzamidine hydrochloride hydrate can change over time. The compound is known to be stable under standard storage conditions, but its solutions should be prepared fresh to avoid degradation . Over time, the effectiveness of benzamidine hydrochloride hydrate in inhibiting proteases may decrease due to potential oxidation or hydrolysis. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function in both in vitro and in vivo settings, provided that it is stored and handled properly .
Dosage Effects in Animal Models
The effects of benzamidine hydrochloride hydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits proteases without causing significant adverse effects . At higher doses, benzamidine hydrochloride hydrate may exhibit toxic or adverse effects, such as disruptions in normal cellular processes and potential toxicity to certain tissues . It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing any potential negative impacts.
Metabolic Pathways
Benzamidine hydrochloride hydrate is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and thrombin, preventing their catalytic activity and thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining the stability of proteins and preventing their degradation during biochemical assays.
Eigenschaften
IUPAC Name |
benzenecarboximidamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJCMMLDJPBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585091 | |
| Record name | Benzamidine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206752-36-5, 1670-14-0 | |
| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of benzamidine hydrochloride hydrate in inhibiting tryptase?
A1: Benzamidine hydrochloride hydrate acts as a competitive inhibitor of tryptase [, ]. While the exact binding mechanism isn't detailed in the provided papers, previous research suggests that benzamidine derivatives typically bind to the active site of serine proteases like tryptase. This interaction prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of tryptase.
Q2: What are the downstream effects of tryptase inhibition by benzamidine hydrochloride hydrate in the context of renal fibrosis?
A2: Research indicates that tryptase plays a role in the development of renal fibrosis [, ]. Benzamidine hydrochloride hydrate, by inhibiting tryptase, can suppress the proliferation of renal fibroblasts and the expression of collagen I []. Additionally, it can also downregulate the expression of monocyte chemoattractant protein-1 (MCP-1) and protease-activated receptor 2 (PAR-2) in renal fibroblasts []. These effects collectively suggest that benzamidine hydrochloride hydrate could potentially slow down or mitigate the progression of renal fibrosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



